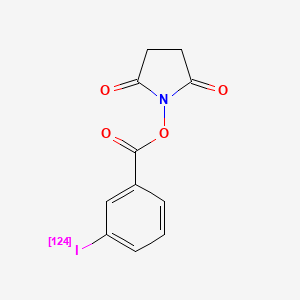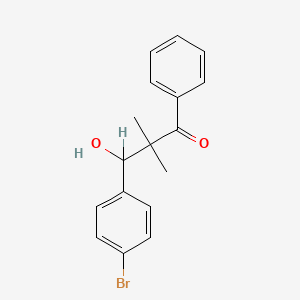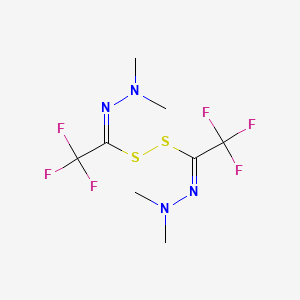
44-(Nonylphenoxy)-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
44-(Nonylphenoxy)-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontanol: is a complex organic compound characterized by a long polyether chain terminated with a nonylphenoxy group. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 44-(Nonylphenoxy)-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontanol typically involves the following steps:
Alkylation of Phenol: Nonylphenol is synthesized by the alkylation of phenol with nonene under acidic conditions.
Ethoxylation: The nonylphenol is then subjected to ethoxylation using ethylene oxide in the presence of a base catalyst, such as potassium hydroxide. This step involves the sequential addition of ethylene oxide units to the nonylphenol, forming the polyether chain.
Termination: The reaction is terminated by adding a suitable capping agent, such as a fatty alcohol, to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality. The process involves continuous monitoring and adjustment of reaction parameters to optimize yield and purity.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the nonylphenoxy group, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the ether linkages, breaking them down into smaller alcohols and phenols.
Substitution: The nonylphenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones, hydroquinones, and other oxidized phenolic compounds.
Reduction: Smaller alcohols and phenols.
Substitution: Various substituted nonylphenoxy derivatives.
科学研究应用
Chemistry
In chemistry, 44-(Nonylphenoxy)-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontanol is used as a surfactant in various reactions to enhance solubility and stabilize emulsions. It is also employed in the synthesis of complex organic molecules.
Biology
In biological research, this compound is utilized as a detergent to solubilize membrane proteins, facilitating their study and characterization. It is also used in the preparation of liposomes and other lipid-based delivery systems.
Medicine
In medicine, this compound is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry
Industrially, this compound is used in the formulation of cleaning agents, emulsifiers, and dispersants. Its surfactant properties make it valuable in the production of paints, coatings, and agricultural chemicals.
作用机制
The mechanism of action of 44-(Nonylphenoxy)-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontanol primarily involves its surfactant properties. The nonylphenoxy group interacts with hydrophobic substances, while the polyether chain interacts with water, reducing surface tension and stabilizing emulsions. This dual interaction allows the compound to solubilize hydrophobic molecules in aqueous environments.
相似化合物的比较
Similar Compounds
Nonylphenol Ethoxylates: These compounds have shorter polyether chains and are commonly used as surfactants.
Octylphenol Ethoxylates: Similar in structure but with an octyl group instead of a nonyl group, these compounds also serve as surfactants.
Polyethylene Glycol: While not containing a phenoxy group, polyethylene glycol has similar polyether chains and is used in various applications as a surfactant and solubilizing agent.
Uniqueness
44-(Nonylphenoxy)-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontanol is unique due to its long polyether chain, which provides enhanced solubility and emulsifying properties compared to shorter-chain analogs. This makes it particularly valuable in applications requiring high-performance surfactants.
属性
CAS 编号 |
57321-10-5 |
|---|---|
分子式 |
C45H84O16 |
分子量 |
881.1 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C45H84O16/c1-2-3-4-5-6-7-8-11-44-12-9-10-13-45(44)61-43-42-60-41-40-59-39-38-58-37-36-57-35-34-56-33-32-55-31-30-54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-48-17-16-47-15-14-46/h9-10,12-13,46H,2-8,11,14-43H2,1H3 |
InChI 键 |
AIVWIYIHAXBGHP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


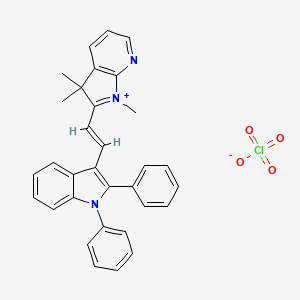
![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)
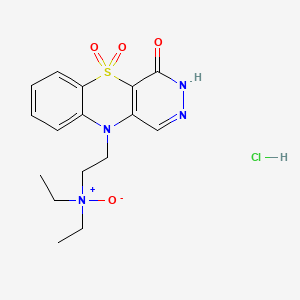
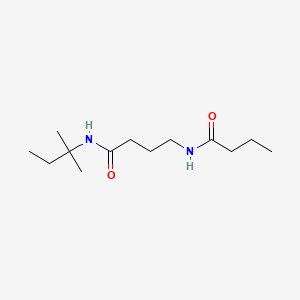
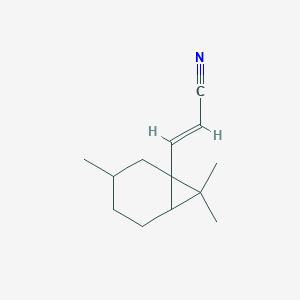
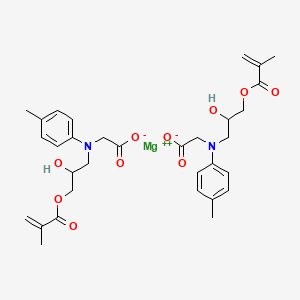
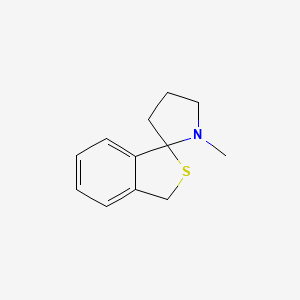
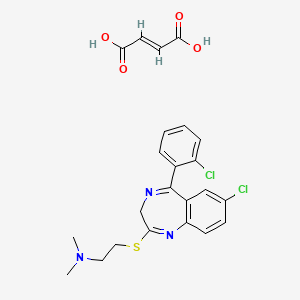
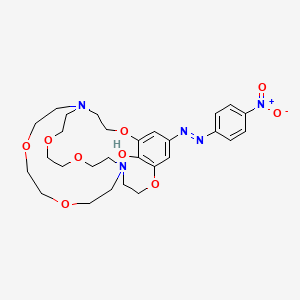
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
